A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Pyridinylcarbonyl)proline
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Pyridinylcarbonyl)proline
Introduction: Bridging Structural Scaffolds for Novel Discovery
In the landscape of contemporary drug discovery and chemical biology, the strategic combination of well-understood pharmacophores and structural motifs is a cornerstone of rational design. 1-(3-Pyridinylcarbonyl)proline, a molecule amalgamating the rigid, secondary amine structure of L-proline with the aromatic, ionizable pyridine ring of nicotinic acid (Vitamin B3), represents a compelling subject for research. Proline and its analogues are integral to medicinal chemistry, prized for their unique ability to introduce conformational constraints in peptides and small molecules, thereby influencing stability, protein-protein interactions, and pharmacokinetic profiles.[1][2] The incorporation of a nicotinoyl moiety introduces potential new vectors for hydrogen bonding, salt formation, and metabolic interactions.
This guide provides an in-depth examination of the essential physicochemical properties of 1-(3-Pyridinylcarbonyl)proline. As direct experimental data for this specific conjugate is not extensively cataloged, this document serves as both a predictive analysis based on its constituent parts and a practical manual for its empirical characterization. We will delve into the causality behind experimental choices and provide robust, self-validating protocols essential for any researcher aiming to incorporate this compound into their studies.
Molecular Structure and Core Attributes
1-(3-Pyridinylcarbonyl)proline is formed via an amide linkage between the secondary amine of the L-proline ring and the carboxyl group of nicotinic acid.
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IUPAC Name: (2S)-1-(Pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid
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Molecular Formula: C₁₁H₁₂N₂O₃
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Molecular Weight: 220.23 g/mol
The molecule's architecture—featuring a carboxylic acid, a tertiary amide, and a pyridine ring—governs its behavior in chemical and biological systems. The proline ring introduces significant conformational rigidity, while the nicotinoyl group provides a key site for ionization and potential metabolic activity.
Aqueous and Organic Solubility
Solubility is a critical determinant of a compound's utility, impacting everything from reaction conditions to bioavailability. The zwitterionic potential of 1-(3-Pyridinylcarbonyl)proline, arising from its carboxylic acid and pyridine nitrogen, suggests a complex pH-dependent solubility profile.
Theoretical Considerations
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L-proline is highly soluble in water (1620 mg/mL at 25°C) due to its amino acid nature.[3]
-
Nicotinic acid has moderate aqueous solubility (18 mg/mL).[4]
-
The formation of the amide bond in 1-(3-Pyridinylcarbonyl)proline removes the basic secondary amine of proline and the acidic carboxylic group of nicotinic acid from direct ionization. However, the remaining proline carboxylic acid and the pyridine nitrogen are key players. We can predict that the overall solubility in neutral water will be lower than that of L-proline but potentially higher than nicotinic acid, and highly dependent on the pH of the medium.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a reliable method for determining thermodynamic solubility in various media.
Objective: To determine the equilibrium solubility of 1-(3-Pyridinylcarbonyl)proline in water, phosphate-buffered saline (PBS, pH 7.4), and a relevant organic solvent (e.g., ethanol).
Methodology:
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Preparation: Add an excess amount of solid 1-(3-Pyridinylcarbonyl)proline to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (Water, PBS, Ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any undissolved particulates, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Calculation: Determine the concentration against a standard curve of known concentrations to report the solubility in mg/mL or µg/mL.
Ionization Constants (pKa)
The pKa values dictate the charge state of a molecule at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Predictive Analysis
1-(3-Pyridinylcarbonyl)proline possesses two primary ionizable centers:
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Proline Carboxylic Acid: The pKa of the carboxylic acid in free L-proline is approximately 1.99.[5] Acylation of the adjacent nitrogen to form an amide will have an electron-withdrawing effect, likely lowering this pKa slightly, perhaps into the range of 1.5-1.8.
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Pyridine Nitrogen: The pKa of the nitrogen in nicotinic acid is approximately 4.85.[4] This value is not expected to change dramatically in the final compound.
Therefore, at physiological pH (~7.4), the carboxylic acid will be deprotonated (negative charge) and the pyridine nitrogen will be predominantly neutral, making the molecule overall anionic.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a direct and accurate method for determining pKa values.[6][7]
Objective: To determine the pKa values of the carboxylic acid and pyridine nitrogen of 1-(3-Pyridinylcarbonyl)proline.
Methodology:
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl).[6]
-
Acidification: Acidify the solution to a low starting pH (e.g., pH 1.5) with a standardized strong acid (e.g., 0.1 M HCl).
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Titration: Place the solution in a jacketed vessel at a constant temperature (25°C) with constant stirring. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH using a calibrated pH meter after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic group has been neutralized.[8][9] The first inflection point corresponds to the neutralization of the carboxylic acid, and the second to the pyridine moiety.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of its ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH.
Predictive Analysis
-
L-proline is very hydrophilic, with a LogP of -2.54.[3]
-
Nicotinic acid is also hydrophilic, with a LogP of 0.36.[10]
-
By forming an amide, we neutralize two charged groups, which generally increases lipophilicity. However, the remaining carboxylic acid and pyridine nitrogen will keep the molecule relatively polar. A calculated LogP (cLogP) would likely fall in a slightly negative to slightly positive range (e.g., -0.5 to 0.5), indicating a compound with balanced hydrophilic and lipophilic character. Its LogD at pH 7.4 will be lower (more hydrophilic) than its LogP due to the deprotonation of the carboxylic acid.
Experimental Protocol: Shake-Flask HPLC Method for LogD Determination
Objective: To determine the LogD of 1-(3-Pyridinylcarbonyl)proline at pH 7.4.
Methodology:
-
Buffer/Octanol Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures both phases are in equilibrium.
-
Compound Dosing: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL).
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the vial.
-
Equilibration: Vortex the vial vigorously for several minutes and then shake at a constant temperature for several hours to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: The LogD is calculated using the formula: LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Physicochemical Data Summary
The following table summarizes the known properties of the parent molecules and the predicted or to-be-determined properties of the target compound.
| Property | L-Proline | Nicotinic Acid | 1-(3-Pyridinylcarbonyl)proline (Predicted/To Be Determined) |
| Molecular Weight | 115.13 g/mol [5] | 123.11 g/mol [10] | 220.23 g/mol |
| Appearance | White crystalline powder[3] | White crystalline powder[10] | Expected to be a white to off-white solid |
| Melting Point (°C) | 220-222 (decomposes)[3] | 237[4] | To be determined experimentally |
| Aqueous Solubility | Very high (1620 mg/mL)[3] | Moderate (18 mg/mL)[4] | pH-dependent, likely moderate |
| pKa₁ | 1.99 (carboxyl)[5] | 4.85 (pyridine N)[4] | ~1.5 - 1.8 (carboxyl) |
| pKa₂ | 10.60 (amino)[3] | - | ~4.8 (pyridine N) |
| LogP | -2.54[3] | 0.36[10] | Estimated -0.5 to 0.5 |
Stability Profile
Assessing the chemical stability of a new compound is crucial for ensuring data integrity and defining storage conditions. The primary point of potential hydrolytic instability in 1-(3-Pyridinylcarbonyl)proline is the tertiary amide bond, which is generally more stable than ester bonds but can be susceptible to cleavage under harsh acidic or basic conditions.
Experimental Protocol: Preliminary pH-Dependent Stability Assessment
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values over time.
Methodology:
-
Buffer Preparation: Prepare a series of buffers, for example: pH 2 (0.01 M HCl), pH 7.4 (PBS), and pH 9 (borate buffer).
-
Sample Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in each buffer.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC-UV. The stability is assessed by monitoring the decrease in the peak area of the parent compound over time. The appearance of new peaks would indicate degradation products.
-
Reporting: Results can be reported as the percentage of the initial compound remaining at each time point.
Analytical Characterization
Full characterization is necessary to confirm the identity, structure, and purity of a newly synthesized or acquired batch of 1-(3-Pyridinylcarbonyl)proline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons on the pyridine ring, the proline ring, and the characteristic shifts of the alpha-proton of the proline moiety.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (amide and carboxylic acid) and the carbons of the two ring systems.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 221.2. In negative ion mode, the [M-H]⁻ peak at m/z 219.2 would be expected.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile gradient with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a standard starting point for purity analysis and method development.
-
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